![molecular formula C16H20N2O2 B12917433 1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-22-6](/img/structure/B12917433.png)
1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound that belongs to the class of bipyrrolidine derivatives This compound is characterized by its unique structure, which includes a phenylethyl group attached to a bipyrrolidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-phenylethanol with a bipyrrolidine derivative under specific conditions. One common method includes the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts . The reaction conditions, such as temperature and catalyst loading, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of microbial esterases for enantioselective resolution . These methods ensure high purity and enantiomeric excess, which are essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Phenylethanol: A related compound with similar structural features but different functional groups.
1-Phenylethylamine: Another similar compound used as a chiral inducer and auxiliary in organic synthesis.
Uniqueness: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione stands out due to its bipyrrolidine core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and other specialized applications.
Propiedades
Número CAS |
89143-22-6 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1-(1-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c1-12(13-7-3-2-4-8-13)18-15(19)11-14(16(18)20)17-9-5-6-10-17/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
Clave InChI |
PBFVRALYBCUDGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


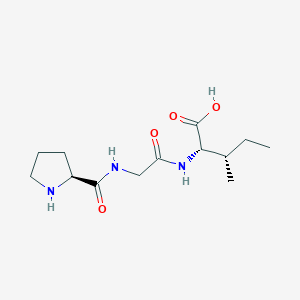
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
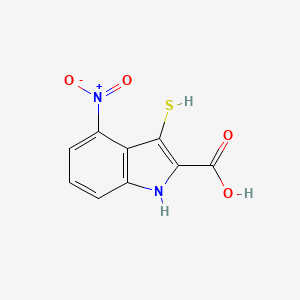
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)

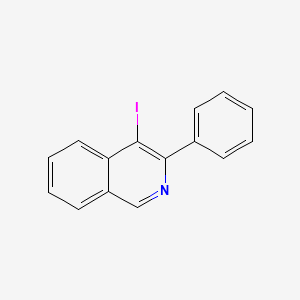
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
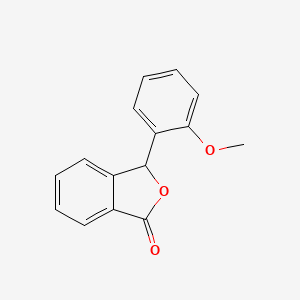
![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
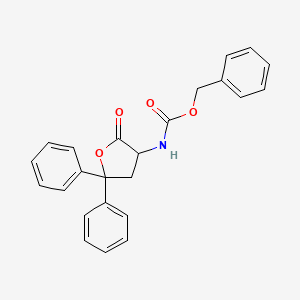
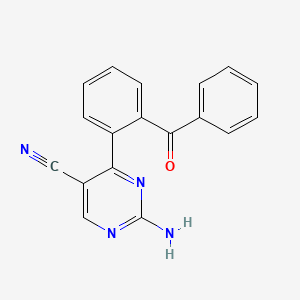
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)

